![molecular formula C20H23ClFN3OS B2498291 N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217090-73-7](/img/structure/B2498291.png)
N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study and development of compounds related to N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride often target advancements in pharmacological activities, exploring the potential for novel therapeutic agents. These compounds belong to a broader class of chemicals that include benzamide and thiazole derivatives, known for their diverse biological activities.
Synthesis Analysis
Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, bearing resemblance to the target compound, have been synthesized through coupling reactions with acid chlorides of dimethylamino benzoic acid. These reactions have been characterized using spectroscopic methods, including infrared spectroscopy, 1H NMR spectroscopy, and mass spectroscopy, sometimes coupled with X-ray diffraction for structural elucidation (Lynch et al., 2006).
Molecular Structure Analysis
The molecular structure of related benzothiazole derivatives has been extensively analyzed using computational methods. For instance, the study of the structural and molecular properties of similar compounds using Density Functional Theory (DFT) provides insights into therapeutic properties, bond lengths, angles, dihedral angles, and charge distribution, contributing to understanding the molecular framework and interaction capabilities of these compounds (Khajehzadeh & Moghadam, 2017).
Chemical Reactions and Properties
Benzothiazole and benzamide derivatives exhibit a range of chemical reactions, including nucleophilic substitution, condensation, and ring-closure reactions, leading to a wide array of structural variants with potential biological activities. These reactions are fundamental in synthesizing novel compounds with enhanced properties and activities (Roman, 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular architecture. Detailed X-ray crystallography studies provide insights into the crystalline structures of closely related compounds, highlighting the influence of different substituents on the molecular conformation and the modes of supramolecular aggregation (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal in determining the utility of these compounds in various applications. Investigations into the synthesis, crystal structure, and bioassay studies as cyclooxygenase-2 inhibitors of related compounds illuminate the potential therapeutic applications and the chemical interactions at play (Al-Hourani et al., 2016).
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These compounds exhibit high efficiency in protecting steel from corrosion, indicating their potential application in industrial processes where corrosion resistance is crucial. The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces through both physical and chemical means, providing a protective layer against corrosive agents (Hu et al., 2016).
Antitumor Activity
Novel derivatives of benzothiazole, including those with fluoro and dimethylamino substituents, have been prepared and evaluated for their cytostatic activities against various malignant human cell lines. These compounds demonstrate significant potential in cancer therapy, with specific derivatives exhibiting cytostatic activity against cervical, breast, colon, and laryngeal carcinoma cell lines. The ability to prepare water-soluble hydrochloride salts enhances their applicability in biological systems (Racané et al., 2006).
Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has unveiled compounds with antipsychotic-like profiles in behavioral animal tests. Interestingly, these compounds do not interact with dopamine receptors, which is a common mechanism for clinically available antipsychotic agents. This unique mechanism of action suggests potential new therapeutic pathways for treating psychiatric disorders without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Heterocyclic Compound Synthesis
Benzothiazole derivatives serve as versatile building blocks for synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material science. For instance, the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles demonstrates the efficiency and versatility of these derivatives in constructing complex molecular architectures, which could be valuable in drug development and other chemical industries (Darweesh et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes.
Biochemical Pathways
By inhibiting the COX enzymes, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which are involved in inflammation and pain. By blocking this pathway, the compound can reduce inflammation and alleviate pain.
Result of Action
The inhibition of the COX enzymes and the subsequent reduction in prostaglandin production result in a decrease in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain, such as arthritis.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS.ClH/c1-14-8-9-17-18(12-14)26-20(22-17)24(11-5-10-23(2)3)19(25)15-6-4-7-16(21)13-15;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRXXSZJIAHEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.